

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)quinoline

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Compound of Interest

Compound Name: 4-Bromo-2-(trifluoromethyl)quinoline

Cat. No.: B094890

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Abstract

This technical guide provides a comprehensive overview of **4-Bromo-2-(trifluoromethyl)quinoline**, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key experimental protocols for its synthesis. Furthermore, it explores the known biological activities and potential therapeutic applications of this compound and its analogs, supported by relevant data and visualizations. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Name

The chemical entity of interest is **4-Bromo-2-(trifluoromethyl)quinoline**. Its structure is characterized by a quinoline core substituted with a bromine atom at the 4th position and a trifluoromethyl group at the 2nd position.

IUPAC Name: **4-bromo-2-(trifluoromethyl)quinoline**^[1]

Chemical Structure:

Caption: 2D structure of **4-Bromo-2-(trifluoromethyl)quinoline**.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-2-(trifluoromethyl)quinoline** is presented in the table below.

Property	Value	Reference
CAS Number	18706-25-7	[2][3]
Molecular Formula	C ₁₀ H ₅ BrF ₃ N	[1][2][3]
Molecular Weight	276.05 g/mol	[2]
Monoisotopic Mass	274.95575 Da	[1]
Predicted XlogP	4.0	[1]
SMILES	<chem>C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)Br</chem>	[1]
InChI	InChI=1S/C10H5BrF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H	[1]
InChIKey	JRTGGNDDSKKPQE-UHFFFAOYSA-N	[1]

Experimental Protocols: Synthesis of Quinoline Derivatives

The synthesis of substituted quinolines can be achieved through various established methods. While specific protocols for **4-Bromo-2-(trifluoromethyl)quinoline** are not detailed in the provided results, general synthetic strategies for related quinoline derivatives are applicable.

Friedländer Annulation

The Friedländer annulation is a widely used method for synthesizing quinolines from 2-aminoaryl aldehydes or ketones and a compound containing an α -methylene group. A variation of this method can be used for the synthesis of 4-trifluoromethyl-substituted quinolines.

General Protocol:

- Reactants: Substituted 2-trifluoroacetyl anilines and various carbonyl compounds.
- Catalyst: Proline potassium salt has been shown to be an effective catalyst.
- Conditions: The reaction is typically carried out under mild conditions.
- Advantages: This method offers good to excellent yields and shorter reaction times.[\[4\]](#)

Pfitzinger Reaction

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is another classical method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[\[5\]](#)

General Protocol for a related compound, 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline:

- Starting Material: 2-amino-4-bromo-6-fluorobenzotrifluoride.
- Reagent: Cyclization with malonic acid derivatives.
- Conditions: The reaction is performed under acidic conditions.
- Catalyst: ZnCl_2 (10 mol%).
- Solvent: Toluene, at reflux (110–120°C).
- Time: 12–15 hours.
- Yield: 55–68%.[\[6\]](#)

Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[\[5\]](#)[\[7\]](#)

General Protocol for a related compound, 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline:

- Starting Material: 2-amino-4-bromo-6-fluorobenzotrifluoride.

- Reagents: Glycerol and sulfuric acid.
- Conditions: Dehydrating conditions, often with microwave assistance.
- Temperature: 180–200°C.
- Yield: 45–60%.[\[6\]](#)

Biological Activity and Potential Applications

Quinoline derivatives are known to possess a wide range of biological activities, making them attractive scaffolds for drug development.[\[8\]](#)[\[9\]](#) The introduction of a trifluoromethyl group can enhance properties such as lipophilicity and metabolic stability.[\[6\]](#)[\[10\]](#)

Antimicrobial and Antiviral Activity

Halogenated quinoline derivatives, such as 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, have demonstrated notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including *Staphylococcus aureus* and *Pseudomonas aeruginosa*.[\[6\]](#) Some compounds in this class have also exhibited potential antiviral activity by inhibiting viral replication in cell lines.[\[6\]](#)

Table: Minimum Inhibitory Concentration (MIC) for a Related Compound

Bacterial Strain	MIC (µg/mL)	Comparison Drug	MIC (µg/mL)
<i>Staphylococcus aureus</i>	50	Chloramphenicol	50
<i>Pseudomonas aeruginosa</i>	50	Ampicillin	25

Data for 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline.[\[6\]](#)

Enzyme Inhibition

The quinoline scaffold is a key component of many enzyme inhibitors. For instance, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline has been shown to interact with cytochrome P450 enzymes,

which are crucial for drug metabolism.[6] This interaction suggests that such compounds could modulate metabolic pathways, potentially affecting drug efficacy and metabolism.[6]

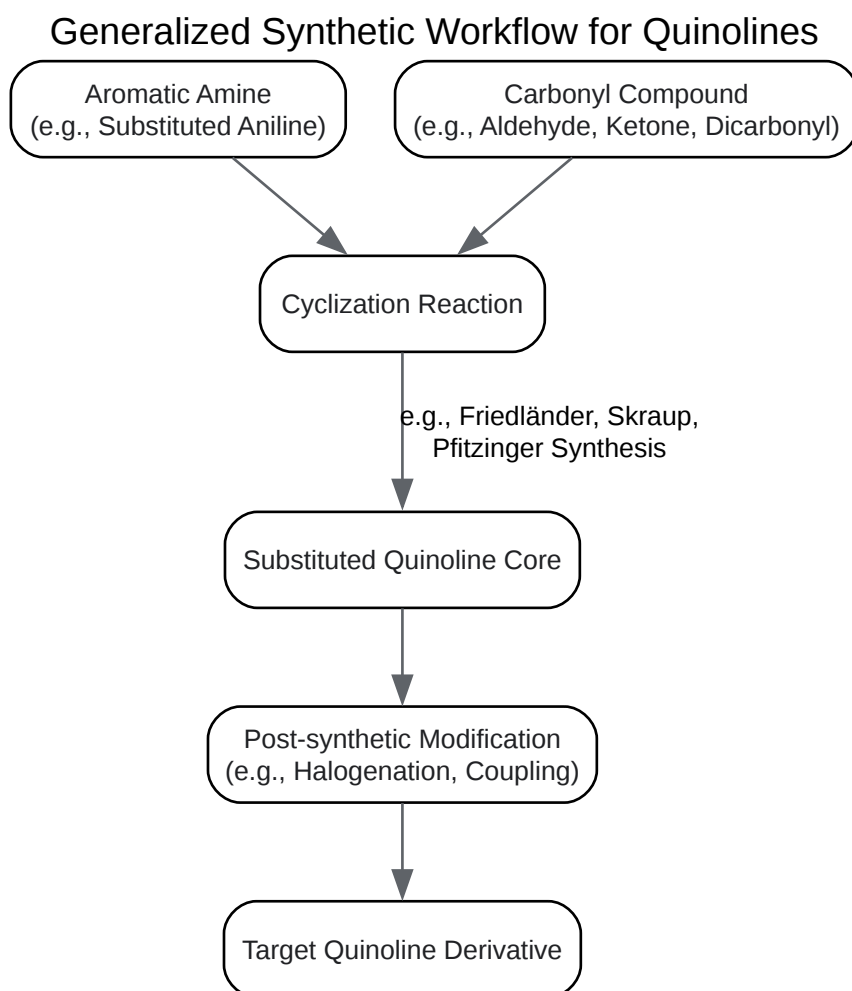
Anticancer Activity

Quinoline derivatives have been extensively investigated for their potential as anticancer agents.[8][9] Their mechanisms of action can include inducing apoptosis in cancer cells. For example, 6-Bromo-5-nitroquinoline has been shown to have the potential to cause cancer cell death through apoptosis.[8]

Visualizations

General Synthetic Approach to Substituted Quinolines

The following diagram illustrates a generalized workflow for the synthesis of functionalized quinoline derivatives, highlighting key reaction types.

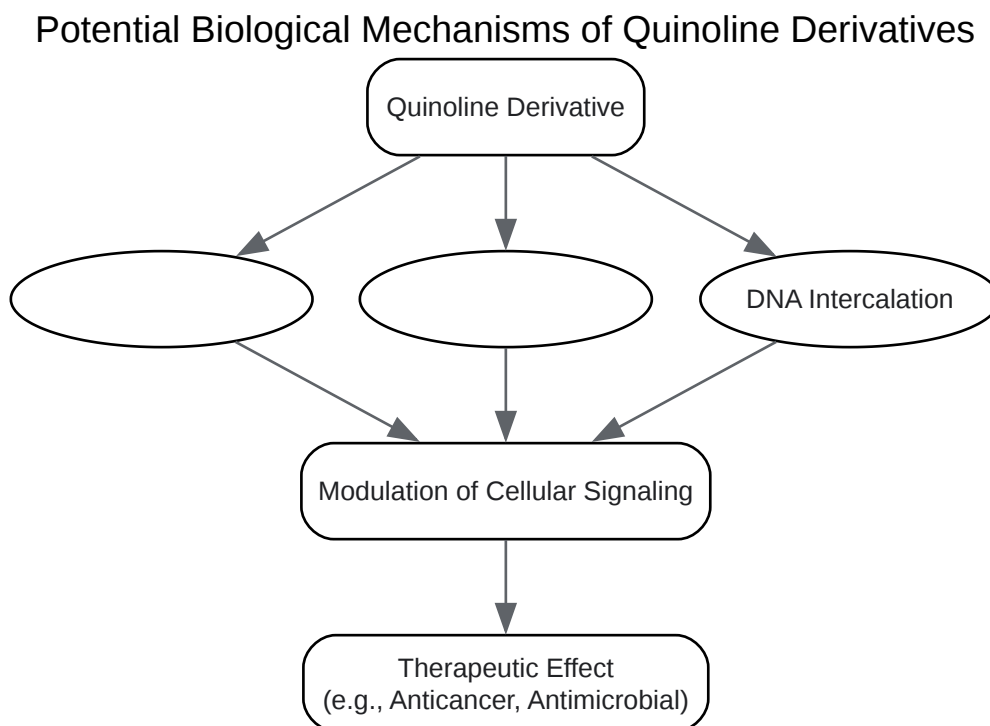


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Caption: A simplified workflow for the synthesis of substituted quinolines.

Potential Mechanisms of Biological Activity

This diagram outlines the potential mechanisms through which quinoline derivatives may exert their biological effects.



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References

- 1. PubChemLite - 4-bromo-2-(trifluoromethyl)quinoline (C₁₀H₅BrF₃N)
[pubchemlite.lcsb.uni.lu]

- 2. 4-bromo-2-(trifluoromethyl)quinoline | 18706-25-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
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